![molecular formula C10H16N2O2S B2888229 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2010227-60-6](/img/structure/B2888229.png)
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[221]heptane is a heterocyclic compound featuring a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Voight rearrangement, followed by stereoselective reduction of ketone and iodine-mediated cyclization . Another method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
化学反应分析
Types of Reactions
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in designing biologically active molecules.
Industry: The compound can be used in the synthesis of fine chemicals and materials with specific properties
作用机制
The mechanism of action of 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: Similar in structure but with an oxygen atom in place of sulfur.
Bicyclo[2.2.1]heptane: Lacks the morpholine and sulfur components, making it less complex.
1,4-diazabicyclo[2.2.2]octane: Features a different bicyclic structure with nitrogen atoms.
Uniqueness
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a morpholine ring, sulfur atom, and bicyclic structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
属性
IUPAC Name |
morpholin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c13-10(11-1-3-14-4-2-11)12-6-9-5-8(12)7-15-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQIDIRVKNZOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
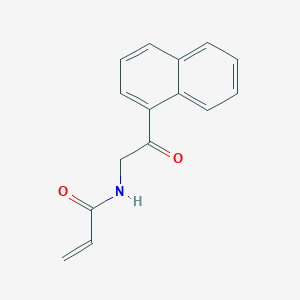
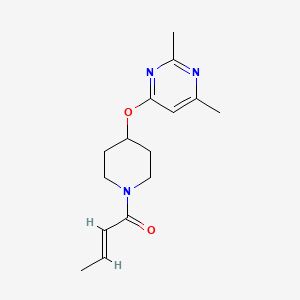
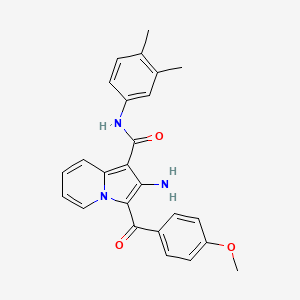
![1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2888150.png)

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)
![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)
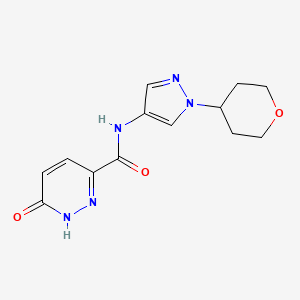
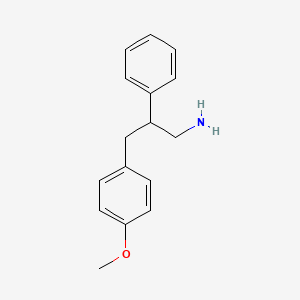
![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)
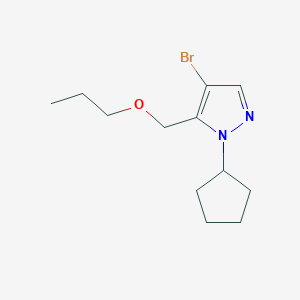
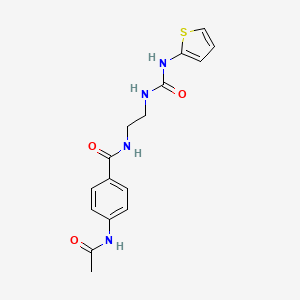
![3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide](/img/structure/B2888167.png)
